![molecular formula C9H12F2N4O B2586554 [1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone CAS No. 1511466-84-4](/img/structure/B2586554.png)
[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone
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Overview
Description
The compound is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known to play an important role in agro-bioactive substances and have been used in the development of various insecticides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by techniques such as 1H NMR and HRMS analyses .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and insecticidal activities .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 . The physical form can vary depending on the specific compound and can range from a liquid to a solid or semi-solid .Mechanism of Action
Safety and Hazards
Safety and hazard information would be specific to the compound . For pyrazole, some hazard statements include H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H412 (Harmful to aquatic life with long lasting effects) .
Future Directions
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O/c10-9(11)15-6-7(5-13-15)8(16)14-3-1-12-2-4-14/h5-6,9,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZBFHLIECDXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN(N=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-1H-pyrazol-4-yl](piperazin-1-yl)methanone |
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